5-(diethylamino)-1H-indazole-3-carboxylic acid
Overview
Description
5-(diethylamino)-1H-indazole-3-carboxylic acid is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the diethylamino group and the carboxylic acid moiety in this compound contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(diethylamino)-1H-indazole-3-carboxylic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of hydrazones with ortho-substituted nitrobenzenes or the reaction of ortho-alkynyl anilines with azides.
Introduction of the Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions, where a suitable precursor, such as a halogenated indazole, reacts with diethylamine under basic conditions.
Carboxylation: The carboxylic acid moiety can be introduced through carboxylation reactions, such as the reaction of the indazole derivative with carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the diethylamino group may be oxidized to form N-oxides.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic reagents (e.g., Grignard reagents) are frequently employed.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(diethylamino)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The diethylamino group may facilitate binding to biological receptors or enzymes, while the carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(diethylamino)-1H-indazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
5-(diethylamino)-1H-indazole-3-carboxylate: Similar structure but with an ester group instead of a carboxylic acid.
5-(diethylamino)-1H-indazole-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid.
Uniqueness
5-(diethylamino)-1H-indazole-3-carboxylic acid is unique due to the presence of both the diethylamino group and the carboxylic acid moiety, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile molecule for scientific research and industrial applications.
Properties
IUPAC Name |
5-(diethylamino)-1H-indazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-3-15(4-2)8-5-6-10-9(7-8)11(12(16)17)14-13-10/h5-7H,3-4H2,1-2H3,(H,13,14)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJCLFHOCGPCMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)NN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646229 | |
Record name | 5-(Diethylamino)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-53-6 | |
Record name | 5-(Diethylamino)-1H-indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885520-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Diethylamino)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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